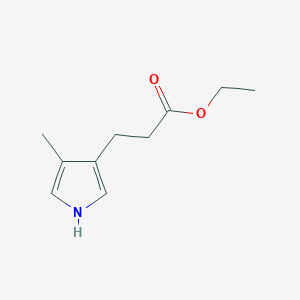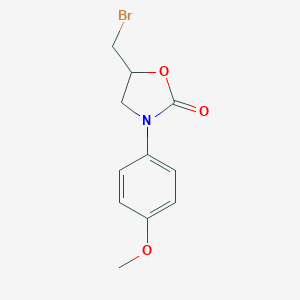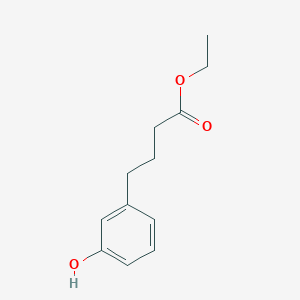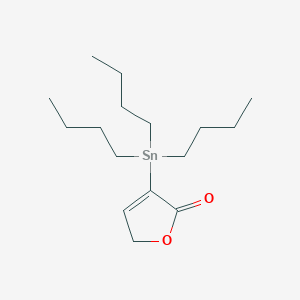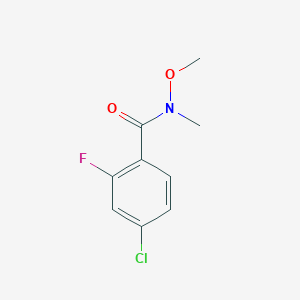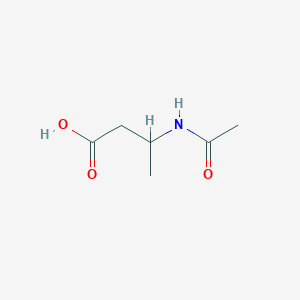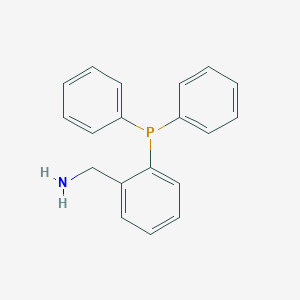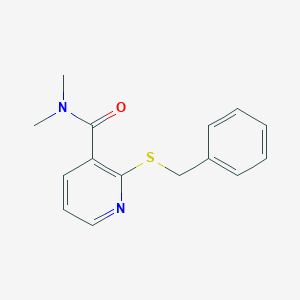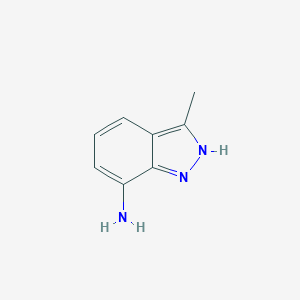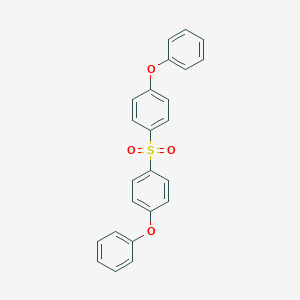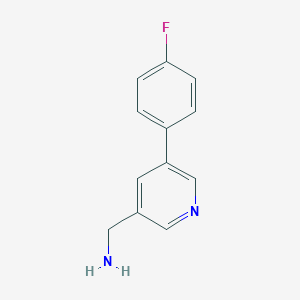
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-(4-Fluorophenyl)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H11FN2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 . This indicates that the compound contains a fluorophenyl group attached to a pyridin-3-yl group via a methanamine linkage.科学的研究の応用
1. Antidepressant Potential
A study by Sniecikowska et al. (2019) discusses derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including variants similar to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, showed potent and efficacious antidepressant-like activity, suggesting their promise as antidepressant drug candidates. (Sniecikowska et al., 2019)
2. Potential Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, and screened them for anticonvulsant activity. Several compounds in this series exhibited significant seizures protection, indicating their potential as anticonvulsant agents. (Pandey & Srivastava, 2011)
3. Photocytotoxicity in Cancer Treatment
Basu et al. (2015) studied Iron(III) complexes of pyridoxal Schiff bases, related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, for their uptake in cancer cells and photocytotoxicity. These complexes showed remarkable photocytotoxicity in various cancer cells, suggesting their potential application in cancer treatment. (Basu et al., 2015)
4. Anticancer Activity
A study by Mbugua et al. (2020) discussed new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, structurally related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine. These complexes showed significant anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy. (Mbugua et al., 2020)
特性
IUPAC Name |
[5-(4-fluorophenyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIINCIMTFZJTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597874 |
Source


|
| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine | |
CAS RN |
177976-53-3 |
Source


|
| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

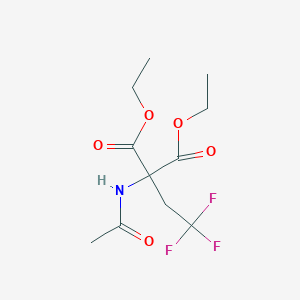
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
